molecular formula C8H14BrNO B8673031 1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethanone;hydrobromide CAS No. 88599-20-6

1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethanone;hydrobromide

Cat. No. B8673031
CAS RN: 88599-20-6
M. Wt: 220.11 g/mol
InChI Key: GNZWQVQUAXCRTA-UHFFFAOYSA-N
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Description

1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethanone;hydrobromide is a useful research compound. Its molecular formula is C8H14BrNO and its molecular weight is 220.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethanone;hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethanone;hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88599-20-6

Product Name

1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethanone;hydrobromide

Molecular Formula

C8H14BrNO

Molecular Weight

220.11 g/mol

IUPAC Name

1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethanone;hydrobromide

InChI

InChI=1S/C8H13NO.BrH/c1-7(10)8-4-3-5-9(2)6-8;/h4H,3,5-6H2,1-2H3;1H

InChI Key

GNZWQVQUAXCRTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCCN(C1)C.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

114.5 g of 1-(1,2,5,6-tetrahydro-1-methyl-3-pyridinyl)ethanone was placed into a 2-l. beaker and dissolved in 500 ml of absolute ethanol. The solution was stirred (mechanical stirrer) in an icebath, while 150.0 g of 48% aqueous hydrobromic acid was added dropwise from a dropping funnel at such a rate that the temperature did not exceed 25°. The resulting slurry was stirred in the icebath for 30 minutes. The precipitate was collected by filtration, washed with 2×175 ml portions of ice cold absolute ethanol and dried in vacuo (0.1 mm, 20°, const. weight) to yield 132.5 g of 1(1,2,5,6-tetrahydro-1-methyl-3-pyridinyl)ethanone hydrobromide as white crystals, m.p. 225°-226°. The filtrate was concentrated on a rotavap (50°, 15 mm) and the residual paste dissolved in 110 ml of absolute ethanol at reflux. The solution was stirred in an ice bath for 30 minutes. The precipitate collected by filtration, washed with 2×60 ml portions of ice cold absolute ethanol and dried (0.1 mm, 20°, const. weight) to yield a second crop of 14.5 g of 1-(1,2,5,6-tetrahydro-1-methyl-3-pyridinyl)ethanone hydrobromide as white crystals, m.p. 219°-221°.
Quantity
114.5 g
Type
reactant
Reaction Step One
[Compound]
Name
2-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

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